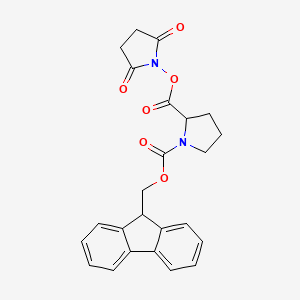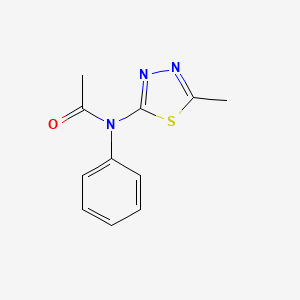
(2R,3S)-2-amino-3-(4-methoxy-2,6-dimethylphenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a methoxy group, and two methyl groups attached to a phenyl ring, along with a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The synthetic route may include the following steps:
Formation of the phenyl ring: Starting with a suitable aromatic precursor, the methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the amino group: The amino group can be introduced via reductive amination or through the use of protecting groups followed by deprotection.
Formation of the butanoic acid backbone: This can be achieved through various methods such as Grignard reactions or aldol condensations, followed by oxidation to form the carboxylic acid group.
Industrial Production Methods
Industrial production of (2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product efficiently.
化学反应分析
Types of Reactions
(2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
(2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein engineering.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
(2R,3S)-2-Amino-3-(4-methoxyphenyl) butanoic acid: Lacks the dimethyl groups on the phenyl ring.
(2R,3S)-2-Amino-3-(2,6-dimethylphenyl) butanoic acid: Lacks the methoxy group on the phenyl ring.
(2R,3S)-2-Amino-3-(4-methoxy-2-methylphenyl) butanoic acid: Has only one methyl group on the phenyl ring.
Uniqueness
The presence of both methoxy and dimethyl groups on the phenyl ring of (2R,3S)-2-Amino-3-(4-methoxy-2,6-dimethylphenyl) butanoic acid makes it unique. These groups can significantly influence the compound’s chemical reactivity and biological activity, distinguishing it from other similar compounds.
属性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC 名称 |
(2R,3S)-2-amino-3-(4-methoxy-2,6-dimethylphenyl)butanoic acid |
InChI |
InChI=1S/C13H19NO3/c1-7-5-10(17-4)6-8(2)11(7)9(3)12(14)13(15)16/h5-6,9,12H,14H2,1-4H3,(H,15,16)/t9-,12+/m0/s1 |
InChI 键 |
ATOGTCKZZNPVDN-JOYOIKCWSA-N |
手性 SMILES |
CC1=CC(=CC(=C1[C@H](C)[C@H](C(=O)O)N)C)OC |
规范 SMILES |
CC1=CC(=CC(=C1C(C)C(C(=O)O)N)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



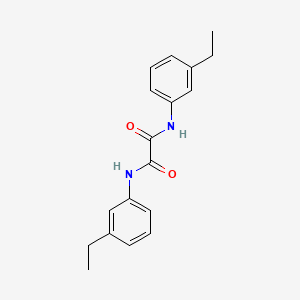
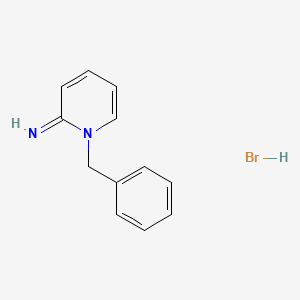
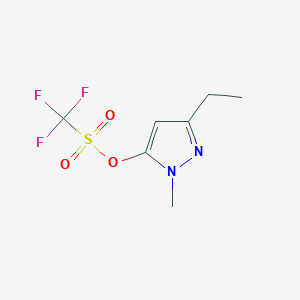
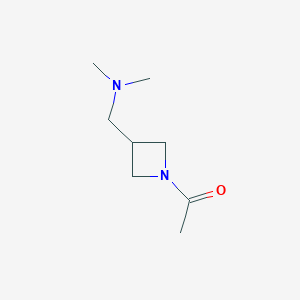
![Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13902852.png)
![2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium](/img/structure/B13902858.png)
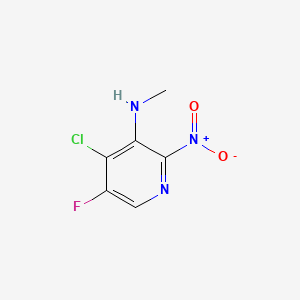
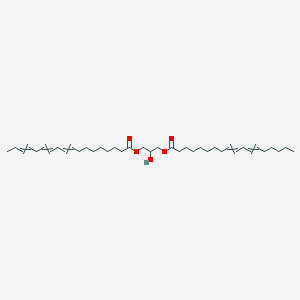

![(3R)-3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13902879.png)
![Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate](/img/structure/B13902883.png)
